Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement, where an indole and a piperidine ring are connected through a spiro carbon. The tert-butyl group attached to the carboxylate moiety adds steric bulk, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of an indole derivative with a piperidine precursor under acidic or basic conditions. The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,3’-piperidine]: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Tert-butyl indole: Contains the tert-butyl group but lacks the spirocyclic structure.
Octahydrospiro[indole-3,3’-piperidine]: Similar spirocyclic structure but without the tert-butyl group.
Uniqueness
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate is unique due to the combination of its spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity, stability, and potential biological activity .
Properties
Molecular Formula |
C17H30N2O2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl spiro[1,2,3a,4,5,6,7,7a-octahydroindole-3,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-10-6-9-17(12-19)11-18-14-8-5-4-7-13(14)17/h13-14,18H,4-12H2,1-3H3 |
InChI Key |
FNSZQFZQISBTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3C2CCCC3 |
Origin of Product |
United States |
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